Cas no 871125-82-5 ((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid)

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative featuring a fluorobenzyl ether substituent, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Its well-defined structure ensures high reactivity and selectivity in forming carbon-carbon bonds, particularly in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances electronic properties, improving stability and compatibility with diverse reaction conditions. This compound is particularly useful in constructing biaryl systems, where controlled functionalization is critical. Its crystalline nature facilitates purification and handling, while its consistent performance makes it a reliable choice for research and industrial applications requiring precise boronic acid reagents.
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid structure
871125-82-5 structure
商品名:(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
CAS番号:871125-82-5
MF:C13H12BFO3
メガワット:246.0420
MDL:MFCD07784403
CID:719245
PubChem ID:24884331

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
    • 4-(4′-Fluorobenzyloxy)phenylboronic acid
    • 4-(4'-FLUOROBENZYLOXY)PHENYLBORONIC ACID
    • Boronic acid,B-[4-[(4-fluorophenyl)methoxy]phenyl]-
    • {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid
    • HNQLLMVLGZJPJT-UHFFFAOYSA-N
    • X2581
    • CS-0157514
    • MFCD07784403
    • (4-((4-Fluorobenzyl)oxy)phenyl)boronicacid
    • D82714
    • 4-[(4-Fluorobenzyl)oxy]phenylboronic Acid
    • AS-65727
    • DTXSID20584736
    • SY317019
    • [4-[(4-fluorophenyl)methoxy]phenyl]boronic acid
    • A900037
    • 4-((4-fluorobenzyl)oxy)phenylboronic acid
    • BP-11449
    • FT-0710910
    • 4-(4'-Fluorobenzyloxy)phenylboronic acid, >=95%
    • AKOS009318400
    • 871125-82-5
    • SCHEMBL2345827
    • DB-076843
    • 4-[(4-FLUOROPHENYL)METHOXY]PHENYLBORONIC ACID
    • MDL: MFCD07784403
    • インチ: 1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2
    • InChIKey: HNQLLMVLGZJPJT-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])OC1C([H])=C([H])C(B(O[H])O[H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 246.0863526g/mol
  • どういたいしつりょう: 246.0863526g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7

じっけんとくせい

  • 密度みつど: 1.26
  • ゆうかいてん: 165-170 °C
  • ふってん: 423.2°C at 760 mmHg
  • フラッシュポイント: 209.7°C
  • 屈折率: 1.577
  • PSA: 49.69000
  • LogP: 1.08450
  • じょうきあつ: 0.0±1.1 mmHg at 25°C

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB271574-25 g
4-(4'-Fluorobenzyloxy)phenylboronic acid; .
871125-82-5
25g
€639.10 2023-04-26
Apollo Scientific
PC430510-1g
4-(4'-Fluorobenzyloxy)phenylboronic acid
871125-82-5
1g
£30.00 2025-02-21
Chemenu
CM137489-5g
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
871125-82-5 95%+
5g
$112 2023-02-01
Chemenu
CM137489-5g
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
871125-82-5 95 %
5g
$94 2021-08-05
Ambeed
A252384-250mg
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
871125-82-5 95%
250mg
$14.0 2024-04-16
Aaron
AR003KR0-1g
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
871125-82-5 95%
1g
$37.00 2025-02-10
eNovation Chemicals LLC
D749294-1g
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
871125-82-5 95+%
1g
$80 2024-06-07
eNovation Chemicals LLC
D749294-250mg
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
871125-82-5 95+%
250mg
$65 2025-02-21
Ambeed
A252384-1g
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
871125-82-5 95%
1g
$39.0 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BA680-200mg
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
871125-82-5 95+%
200mg
81.0CNY 2021-07-10

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid 関連文献

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acidに関する追加情報

Introduction to (4-((4-Fluorobenzyl)oxy)phenyl)boronic Acid (CAS No. 871125-82-5)

(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With the CAS number 871125-82-5, this compound is recognized for its unique structural properties and potential applications in medicinal chemistry. Boronic acids, in general, are widely studied due to their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, particularly in drug discovery.

The molecular structure of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid consists of a phenyl ring substituted with a boronic acid functional group and an additional 4-fluorobenzyl moiety. This particular arrangement imparts distinct chemical reactivity and biological activity, making it a valuable tool in the development of novel therapeutic agents. The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity, which are critical factors in drug design.

In recent years, there has been a surge in research focusing on boronic acid derivatives due to their versatility in medicinal chemistry. Specifically, compounds like (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid have been explored for their potential in targeting various diseases, including cancer and inflammatory disorders. The boronic acid group facilitates interactions with biological molecules, making it an attractive scaffold for designing small-molecule inhibitors.

One of the most notable applications of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid is in the context of targeted protein degradation. Recent studies have demonstrated that boronic acid-containing compounds can effectively bind to specific proteases, leading to their inhibition or degradation. This approach has shown promise in treating diseases caused by aberrant protein accumulation, such as certain types of cancer. The 4-fluorobenzyl substituent plays a crucial role in optimizing these interactions by enhancing binding affinity and selectivity.

The synthesis of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid involves multi-step organic reactions, typically starting from readily available precursors. Advanced synthetic methodologies have been developed to ensure high yields and purity, which are essential for pharmaceutical applications. The use of palladium-catalyzed cross-coupling reactions is particularly relevant here, as it allows for the efficient formation of carbon-carbon bonds necessary for constructing the complex molecular framework.

The pharmacological properties of (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid have been extensively studied in vitro and in vivo. Preclinical data suggest that this compound exhibits potent activity against various disease models, including those involving enzymatic targets such as proteases and kinases. The ability to modulate these enzymes opens up possibilities for treating a wide range of conditions, from oncological disorders to metabolic diseases.

In conclusion, (4-((4-Fluorobenzyl)oxy)phenyl)boronic acid (CAS No. 871125-82-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile reactivity make it a valuable candidate for further development into therapeutic agents. As research continues to uncover new applications and refine synthetic strategies, this compound is poised to play a crucial role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:871125-82-5)(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
A900037
清らかである:99%
はかる:25g
価格 ($):355.0